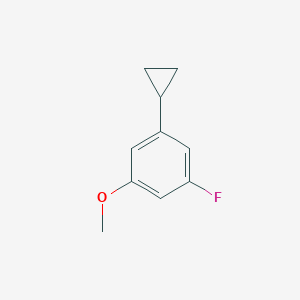

5-Cyclopropyl-3-fluoroanisole

Description

Contextualization within Organofluorine Chemistry

Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, has become a cornerstone of modern chemical research. The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. tcichemicals.combeilstein-journals.orgresearchgate.net Fluorine is the most electronegative element, and its incorporation can influence a molecule's conformation, pKa, metabolic stability, and membrane permeability. researchgate.net This has led to the widespread use of fluorinated compounds in pharmaceuticals and agrochemicals, with approximately 20% of all pharmaceuticals containing fluorine. tcichemicals.com The presence of the fluorine atom in 5-Cyclopropyl-3-fluoroanisole suggests the potential for enhanced biological activity and metabolic stability. The synthesis of fluorinated aromatic compounds often involves specialized reagents and methods to introduce the fluorine atom onto the aromatic ring. beilstein-journals.org For instance, the synthesis of fluorinated 5,6-dihydroxytryptamine (B1219781) derivatives has been achieved starting from 3-fluoroanisole (B32098), highlighting the utility of fluoroanisole scaffolds in building complex molecules. nih.gov

Significance of Cyclopropane (B1198618) Motifs in Chemical Science

The cyclopropyl (B3062369) group, a three-membered carbocyclic ring, is a unique structural motif that imparts a range of desirable properties to a molecule. acs.org Its rigid and strained structure provides a defined three-dimensional shape and conformational constraint, which can be advantageous in the design of biologically active compounds. acs.orgunl.pt The cyclopropyl ring can also enhance metabolic stability and, in some cases, improve potency by locking a molecule into its bioactive conformation. unl.pt Furthermore, the electronic properties of the cyclopropyl group, which has enhanced π-character in its carbon-carbon bonds, allow it to participate in conjugative interactions with adjacent aromatic systems. acs.orgunl.pt The incorporation of a cyclopropyl moiety into drug candidates is a growing trend in medicinal chemistry to address challenges such as enhancing potency and reducing off-target effects. acs.org The presence of the cyclopropyl group in this compound suggests possibilities for favorable interactions with biological targets and improved pharmacokinetic profiles. rsc.org

Role of Anisole (B1667542) Derivatives as Synthetic Scaffolds

Anisole and its derivatives are valuable building blocks in organic synthesis. The methoxy (B1213986) group of anisole is an ortho-, para-directing group in electrophilic aromatic substitution reactions, facilitating the introduction of other functional groups onto the aromatic ring. It can also be cleaved to reveal a phenol, providing a handle for further chemical modifications. Anisole derivatives serve as precursors for a wide range of more complex molecules, including pharmaceuticals and agrochemicals. xdbiochems.com For example, 3-fluoroanisole has been utilized as a starting material for the synthesis of biologically active fluorinated tryptamine (B22526) derivatives. nih.gov The anisole core of this compound provides a stable and versatile platform for synthetic elaboration.

Contemporary Research Trajectories for Multifunctional Aromatic Compounds

Modern chemical research is increasingly focused on the design and synthesis of multifunctional molecules that can perform complex tasks. wgtn.ac.nznih.govmdpi.com Aromatic compounds are particularly well-suited for this purpose, as their rigid structures provide a scaffold for the precise arrangement of multiple functional groups. numberanalytics.com These multifunctional aromatic compounds are at the forefront of developing new materials with unique optical and electronic properties, as well as designing novel therapeutic agents with enhanced efficacy and selectivity. nih.govnumberanalytics.com The development of new synthetic methods for creating complex aromatic structures is a key area of research. numberanalytics.com The structure of this compound, with its distinct fluorine, cyclopropyl, and methoxy functionalities, aligns with these contemporary research trends, making it a valuable platform for exploring new chemical space and developing novel compounds with tailored properties.

Compound Names Table

| Compound Name |

| This compound |

| 3-fluoroanisole |

| 4-fluoroanisole |

| 5,6-dihydroxytryptamine |

| Anisole |

Physicochemical Properties of Related Fluoroanisoles

| Property | 3-Fluoroanisole sigmaaldrich.com | 4-Fluoroanisole chemicalbook.com |

| Molecular Formula | C₇H₇FO | C₇H₇FO |

| Molecular Weight | 126.13 g/mol | 126.13 g/mol |

| Boiling Point | 158 °C | 157 °C |

| Density | 1.104 g/mL at 25 °C | 1.114 g/mL at 25 °C |

| Refractive Index | n20/D 1.488 | n20/D 1.488 |

Structure

3D Structure

Properties

Molecular Formula |

C10H11FO |

|---|---|

Molecular Weight |

166.19 g/mol |

IUPAC Name |

1-cyclopropyl-3-fluoro-5-methoxybenzene |

InChI |

InChI=1S/C10H11FO/c1-12-10-5-8(7-2-3-7)4-9(11)6-10/h4-7H,2-3H2,1H3 |

InChI Key |

UFLZEBSWFVGYTD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)C2CC2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Cyclopropyl 3 Fluoroanisole and Analogues

Development of Novel Synthetic Routes

The creation of complex molecules such as 5-cyclopropyl-3-fluoroanisole relies on the development of innovative and efficient synthetic pathways. These routes are designed to control the placement of each functional group on the aromatic core with high precision.

Regioselective Construction of the Aromatic Core

The precise arrangement of substituents on the benzene (B151609) ring is crucial for the target molecule's properties. Achieving the desired 1,3,5-substitution pattern of this compound requires careful regioselective control during the synthesis.

One common strategy involves the directed lithiation of a disubstituted aromatic precursor. For instance, starting with a 3,5-disubstituted anisole (B1667542) derivative, a strong base like an organolithium reagent can selectively remove a proton at the 5-position due to the directing effects of the existing substituents. acs.org This lithiated intermediate can then react with an appropriate electrophile to introduce the third substituent.

Alternatively, multi-component cascade reactions offer an efficient way to construct polysubstituted aromatic rings in a single step. researchgate.net These reactions often utilize transition-metal catalysts to bring together several simple starting materials in a controlled manner, forming the complex aromatic core with the desired substitution pattern. researchgate.net The choice of catalyst and reactants is critical for achieving high regioselectivity. researchgate.netresearchgate.net

Stereoselective Introduction of the Cyclopropyl (B3062369) Moiety

The introduction of the cyclopropyl group onto the aromatic ring can be accomplished through several methods, with stereoselectivity being a key consideration, especially when chiral centers are present or created.

Transition metal-catalyzed cyclopropanation reactions are widely used. wikipedia.org These methods often involve the reaction of an alkene with a diazo compound in the presence of a metal catalyst, such as those based on rhodium or palladium. wikipedia.orgrsc.orgnih.gov The stereochemical outcome of these reactions can often be controlled by using chiral catalysts or auxiliaries, leading to the formation of a specific stereoisomer. wikipedia.orgresearchgate.netunl.pt For example, palladium-catalyzed cyclopropanation of alkenyl silanes has been shown to be highly efficient. nih.gov

Another approach is the Simmons-Smith reaction, which utilizes a zinc-carbenoid species to convert an alkene into a cyclopropane (B1198618). wikipedia.org The stereoselectivity of this reaction can be influenced by the presence of directing groups on the substrate. unl.pt

The following table summarizes some methods for introducing a cyclopropyl group:

| Method | Reagents | Key Features |

| Palladium-Catalyzed Cyclopropanation | Alkenyl silanes, diazoalkanes, Pd(OAc)₂ | High efficiency and turnover frequency. nih.gov |

| Intramolecular Cyclopropanation | Alkenes with allylic tosylhydrazones, Pd catalyst | Diastereoselective, forms bicyclic systems. rsc.org |

| Simmons-Smith Reaction | Alkene, diiodomethane, Zn-Cu couple | Stereocontrol influenced by directing groups. unl.pt |

Strategies for Late-Stage Fluorination of Aromatic Systems

Introducing a fluorine atom onto an already functionalized aromatic ring, known as late-stage fluorination, is a valuable strategy in the synthesis of complex molecules. nih.govnih.govrsc.org This approach allows for the incorporation of fluorine at a later step, which can be advantageous for creating analogues of a parent compound.

Two primary strategies for aromatic fluorination are electrophilic and nucleophilic fluorination. alfa-chemistry.comnumberanalytics.com

Electrophilic Fluorination: This method uses a reagent that delivers an electrophilic fluorine species ("F+"). wikipedia.org Reagents like Selectfluor are commonly employed for this purpose. wikipedia.orgjove.com The reaction proceeds via electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the electrophilic fluorine source. wikipedia.orgjove.com The regioselectivity of this reaction is governed by the electronic properties of the substituents already present on the ring.

Nucleophilic Fluorination: In this approach, a nucleophilic fluoride (B91410) source (e.g., KF, CsF) displaces a leaving group on the aromatic ring. alfa-chemistry.comnumberanalytics.com This is typically an SNAr (nucleophilic aromatic substitution) reaction and is favored for electron-deficient aromatic rings. alfa-chemistry.com Transition metal-free methods using potassium fluoride (KF) complexed with a cryptand have been developed for preparative scale fluorination. nih.gov

The choice between electrophilic and nucleophilic fluorination depends on the specific substrate and the desired regiochemical outcome. alfa-chemistry.com

| Fluorination Method | Reagent Type | Typical Substrates |

| Electrophilic Fluorination | Electrophilic ("F+") | Electron-rich aromatics, enol ethers. wikipedia.org |

| Nucleophilic Fluorination | Nucleophilic (F⁻) | Electron-deficient aromatics with a good leaving group. alfa-chemistry.com |

Modular and Convergent Synthetic Approaches

Modular and convergent synthetic strategies are highly efficient for building complex molecules like this compound. These approaches involve the synthesis of different fragments of the molecule separately, which are then joined together in the final steps.

A modular synthesis allows for the easy variation of different parts of the molecule by simply swapping out one of the initial building blocks. acs.orgorganic-chemistry.org For example, a palladium/norbornene-catalyzed reaction can be used for the ortho-C–H functionalization of aryl iodides, providing a modular route to polysubstituted arenes. acs.org

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be difficult or impossible. Transition metal catalysis is particularly important for the formation of carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, allowing for the precise formation of carbon-carbon bonds. acs.orgnih.gov These reactions are essential for constructing the this compound scaffold by coupling different molecular fragments.

Palladium and copper catalysts are frequently used for these transformations. bohrium.compnas.orgmdpi.com For instance, the Suzuki-Miyaura coupling, which typically uses a palladium catalyst, can be employed to couple an aryl halide with an organoboron reagent. acs.orgnih.gov This reaction could be used to attach the cyclopropyl group to the aromatic ring by using cyclopropylboronic acid. acs.orgnih.gov

Copper-catalyzed cross-coupling reactions are also gaining prominence as a more sustainable alternative to palladium-based systems. bohrium.com These reactions can be used to form C-C bonds under various conditions and have been successfully applied to a range of substrates. bohrium.compnas.orgnih.govacs.org

The following table provides examples of transition metal-catalyzed cross-coupling reactions relevant to the synthesis of substituted arenes:

| Reaction Name | Catalysts | Reactants | Bond Formed |

| Suzuki-Miyaura Coupling | Palladium complexes | Aryl halide, Organoboron reagent | C(sp²) - C(sp³) |

| Sonogashira Coupling | Palladium and Copper complexes | Aryl halide, Terminal alkyne | C(sp²) - C(sp) |

| Copper-Catalyzed Cross-Dehydrogenative Coupling (CDC) | Copper catalysts | Two different C-H bonds | C-C |

Organocatalysis in Fluorinated Compound Synthesis

Organocatalysis provides a metal-free alternative for the synthesis of fluorinated compounds, offering advantages such as stability, low toxicity, and operational simplicity. acs.org These catalysts can operate through various activation modes to facilitate fluorination reactions.

Key organocatalytic approaches include:

Phase-Transfer Catalysis: Chiral quaternary ammonium (B1175870) salts, often derived from cinchona alkaloids, are effective phase-transfer catalysts. acs.org Hydrogen bonding is believed to play a critical role in the catalytic process. acs.orgacs.org This method has been successfully applied to the enantioselective synthesis of β-fluoroamines using potassium fluoride. acs.org

Enamine Catalysis: Secondary amines, such as those derived from proline, can react with aldehydes or ketones to form enamines. acs.org This activation mode enables the direct asymmetric catalytic synthesis of chiral fluorides using electrophilic fluorine sources like N-fluorodibenzene-sulfonamide. acs.org

Ionic Liquids as Organocatalysts: Ionic liquids (ILs) can act as "electrophile-nucleophile" dual activators to promote nucleophilic fluorination. mdpi.com Tailor-made ILs can be designed for specific applications, including the synthesis of ¹⁸F-labeled radiopharmaceuticals. mdpi.com

Asymmetric Dearomatization: Catalytic asymmetric dearomatization (CADA) using organocatalysts represents a powerful strategy for constructing chiral fluorine-containing compounds from readily available aromatic precursors. nih.gov For instance, cinchona alkaloids have been used to catalyze the cascade fluorocyclization of indole (B1671886) derivatives, yielding enantioenriched fluorinated heterocycles. nih.gov

Photoredox Catalysis for C(sp3)–F Bond Cleavage and Functionalization

Visible-light photoredox catalysis has emerged as a mild and powerful tool for activating chemical bonds. While the title compound features a C(sp2)-F bond, the functionalization of its analogues may involve C(sp3)-F bonds (e.g., in a trifluoromethyl group). This methodology typically involves single-electron transfer (SET) processes to generate radical intermediates, enabling novel transformations. nih.govsemanticscholar.org

Strategies in this area often involve:

Reductive Defluorination: In a typical reductive quenching cycle, an excited photocatalyst reduces a substrate containing a C(sp3)-F bond to form a radical anion. nih.gov Subsequent mesolytic cleavage of the fluoride ion generates a carbon-centered radical that can be trapped by a hydrogen atom donor or other reagents. nih.gov

Carboxylation with CO₂: A visible-light photoredox-catalyzed carboxylation of various C(sp3)-F bonds with carbon dioxide has been reported. bohrium.com This method allows for the synthesis of valuable carboxylic acids, including aryl acetic acids and α-fluorocarboxylic acids, from fluorinated precursors under mild conditions. bohrium.com Mechanistic studies suggest a dual role for CO₂ as both an electron carrier and an electrophile. bohrium.com

Lewis Acid Co-catalysis: The efficiency of photoredox C-F bond activation can be enhanced by using a co-catalyst. For example, Sc(OTf)₃ can act as a Lewis acid to lower the reduction potential of a trifluoromethylated compound, facilitating its reduction by the excited photocatalyst. nih.gov

Enantioselective Catalytic Methods

The development of enantioselective methods is crucial for producing chiral molecules, which is of paramount importance in the pharmaceutical industry. Several catalytic strategies have been devised for the asymmetric synthesis of fluorinated compounds.

Examples of enantioselective approaches include:

Asymmetric Fluorinative Dearomatization: As mentioned in section 2.2.2, organocatalysts can induce the asymmetric dearomatization of aromatic compounds via fluorination, creating chiral fluorinated heterocycles with high enantioselectivity. nih.gov

Hydrogen Bonding Phase-Transfer Catalysis: The enantioselective synthesis of β-fluoroamines from meso-aziridinium ions can be achieved using potassium fluoride in combination with a chiral urea-based catalyst. acs.org This reaction proceeds with high yields and enantiomeric ratios, demonstrating the power of hydrogen bonding phase-transfer catalysis (HB-PTC) for asymmetric fluorination. acs.org

Palladium-Catalyzed Asymmetric Coupling: While not a direct fluorination, enantioselective palladium-catalyzed reactions can be used to construct chiral molecules containing a C-F bond. For example, palladium catalysis has been used for the enantioselective synthesis of chiral sulfoxides from sulfenate anions and aryl halides, a strategy that could be adapted for fluorinated substrates. core.ac.uk

Functionalization and Derivatization Strategies of this compound

Once the core structure of this compound is assembled, further diversification can be achieved through functionalization of the aromatic ring. Directed metalation is a premier strategy for achieving regioselective substitution.

Aromatic Functionalization via Directed Lithiation or Metalation

Directed ortho metalation (DoM) is a powerful synthetic tool that uses a directing metalation group (DMG) to guide the deprotonation of an adjacent ortho position by a strong base, typically an organolithium reagent. arkat-usa.orgwikipedia.org The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity. arkat-usa.org

In the context of a fluoroanisole derivative like this compound, both the methoxy (B1213986) (OR) and fluorine (F) atoms can act as DMGs. arkat-usa.org The regiochemical outcome of the lithiation depends on the competition between these groups and the specific reaction conditions.

Competition between DMGs: The methoxy group is generally a stronger DMG than fluorine. arkat-usa.org For 3-fluoroanisole (B32098), lithiation with n-butyllithium (n-BuLi) typically occurs at the C2 position, ortho to the methoxy group. researchgate.netresearchgate.net

Influence of Base and Additives: The choice of base and the presence of coordinating additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can alter the regioselectivity. The use of superbases like LICKOR (n-BuLi/t-BuOK) can favor metalation ortho to the fluorine atom. researchgate.netcanada.ca This switch in selectivity is attributed to a kinetically enhanced metalation mechanism. canada.ca Similarly, for 2- and 4-fluoroanisole, using n-BuLi leads to metalation next to the alkoxy group, while using it with an additive like PMDTA can direct metalation to the position next to the fluorine. researchgate.net

This tunable regioselectivity allows for the precise introduction of substituents at either the C2, C4, or C6 positions of the 3-fluoro-5-cyclopropylanisole ring system, providing access to a diverse library of derivatives for further study.

Table 3: Regioselectivity in the Metalation of Fluoroanisole Scaffolds

| Substrate | Base/Additive | Position of Metalation | Rationale |

|---|---|---|---|

| 3-Fluoroanisole | n-BuLi | C2 (ortho to OMe) | OMe is a stronger directing group than F. researchgate.netresearchgate.net |

| 3-Fluoroanisole | LICKOR | C4 (ortho to F) | Kinetically enhanced metalation ortho to fluorine. researchgate.netcanada.ca |

| 4-Fluoroanisole | n-BuLi | C3 (ortho to OMe) | Directed by the stronger OMe group. researchgate.net |

Cyclopropyl Ring Transformations and Rearrangements

The cyclopropyl group, while conferring metabolic stability and unique conformational properties to a molecule, is a strained ring system that can participate in a variety of ring-opening and rearrangement reactions. acs.orgrsc.org These transformations provide synthetic pathways to more complex structures. The reactivity of the cyclopropyl ring in arylcyclopropanes is often dictated by the nature of its substituents and the reaction conditions employed, such as the presence of transition metals, acids, or photochemical activation. nih.govacs.org

One significant class of reactions involves the acid-catalyzed ring-opening of arylcyclopropanes. For instance, monosubstituted cyclopropanes can undergo ring-opening hydroarylation when treated with a catalytic amount of a Brønsted acid in a solvent like hexafluoroisopropanol (HFIP). nih.gov This method allows for the intermolecular formation of a C-C bond, yielding 1,3-difunctionalized products. nih.gov Similarly, boron trichloride (B1173362) (BCl₃) can mediate a ring-opening 1,3-arylboration of arylcyclopropanes, installing both an aryl and a boryl group across the former three-membered ring. rsc.org

Rearrangements of arylcyclopropanes offer another avenue for structural diversification. The Cloke-Wilson rearrangement, for example, transforms cyclopropanes bearing a carbonyl group into dihydrofurans. researchgate.net This reaction can be catalyzed by an iron complex, Bu₄N[Fe(CO)₃(NO)], under either thermal or photochemical conditions, with the photochemical route proceeding at room temperature. rsc.orgnih.gov Thermal rearrangements of specifically substituted 2-arylcyclopropanes can also lead to the formation of 1-naphthol (B170400) derivatives at high temperatures. rsc.org

Furthermore, the introduction of unsaturation adjacent to the cyclopropyl ring, as seen in vinylidene cyclopropanes (VDCPs), opens up additional reactive pathways. VDCPs are highly strained and can undergo a variety of transformations, including transition metal-catalyzed ring-opening and radical-mediated rearrangements. rsc.org Copper-catalyzed coupling of VDCPs with boronates, for instance, results in the formation of a new C-C bond with simultaneous opening of the cyclopropane ring. rsc.org

The table below summarizes key research findings on these transformations for arylcyclopropane analogues.

| Transformation Type | Substrate Type | Key Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Ring-Opening Hydroarylation | Monosubstituted Arylcyclopropanes | TfOH (cat.), HFIP | 1-Aryl-3-arylpropanes | nih.gov |

| Ring-Opening Arylboration | Arylcyclopropanes | BCl₃, Arene | 3,3-Diarylpropyl Boronic Esters | rsc.org |

| Cloke-Wilson Rearrangement | Arylcyclopropyl Ketones | Bu₄N[Fe(CO)₃(NO)] (cat.) | Aryldihydrofurans | nih.govresearchgate.net |

| Thermal Rearrangement | 2-Arylcyclopropane-1-carboxylates | Heat (210–340 °C) | 2-Carbonyl-1-naphthols | rsc.org |

| Coupling/Ring-Opening | Vinylidene Cyclopropanes | CuCl, NaOtBu, Allylboronate | 1,5-Diene Adducts | rsc.org |

| Photochemical Rearrangement | Arylcyclopropanes | UV Light | Varies (e.g., styrenes, indanes) | acs.org |

Selective Chemical Modifications of the Fluoro and Methoxy Groups

Selective functionalization of the fluoro and methoxy groups on the anisole ring of this compound is crucial for creating analogues with modulated properties. The electronic nature of the aromatic ring, influenced by the interplay between the electron-donating methoxy and cyclopropyl groups and the electron-withdrawing fluoro group, governs the feasibility and regioselectivity of these modifications.

Modification of the Fluoro Group

The fluorine atom on an aromatic ring can be replaced via nucleophilic aromatic substitution (SNAr). However, for electron-neutral or electron-rich fluoroarenes, this reaction is challenging and often requires harsh conditions or specific activation. researchgate.net For fluoroanisole derivatives, the methoxy group's electron-donating nature generally disfavors classical SNAr. Nevertheless, methods have been developed to overcome this hurdle. For example, the reaction of 2-fluoroanisole (B128887) with the anion of a secondary nitrile, using a strong base like potassium hexamethyldisilylamide (KHMDS), can proceed effectively to replace the fluorine. orgsyn.org Furthermore, organic photoredox catalysis has emerged as a mild and operationally simple method to enable the nucleophilic defluorination of unactivated fluoroarenes, including those with electron-donating groups, allowing for substitution by various nucleophiles like azoles and amines. researchgate.net

Modification of the Methoxy Group

The cleavage of the methyl ether to reveal a phenolic hydroxyl group (O-demethylation) is a common and vital transformation in medicinal chemistry. This modification can significantly alter a compound's solubility, hydrogen bonding capacity, and biological interactions. Several reagents are effective for the demethylation of aryl methyl ethers. Boron tribromide (BBr₃) is a powerful and widely used reagent for this purpose, typically used in a solvent like dichloromethane (B109758) at low temperatures. researchgate.net Another established method involves heating the anisole derivative with pyridine (B92270) hydrochloride at high temperatures (e.g., 210 °C), which has been successfully applied to synthesize fluorophenol derivatives. mdpi.com For polyfluorinated anisoles, anhydrous aluminum chloride has also been shown to be effective for demethylation. nih.gov

The table below details research findings on the selective modification of these functional groups in relevant anisole analogues.

| Functional Group Targeted | Reaction Type | Substrate Analogue | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Fluoro | Nucleophilic Aromatic Substitution (SNAr) | 2-Fluoroanisole | Isobutyronitrile, KHMDS, THF | 2-(2-Methoxyphenyl)-2-methylpropionitrile | orgsyn.org |

| Fluoro | Photoredox-Catalyzed SNAr | Electron-rich Fluoroarenes | Organic photocatalyst, light, nucleophile (e.g., amine) | Substituted Arene | researchgate.net |

| Methoxy | O-Demethylation | 4-Fluoro-2-(trifluoromethyl)anisole | BBr₃, CH₂Cl₂ | 4-Fluoro-2-(trifluoromethyl)phenol | |

| Methoxy | O-Demethylation | Substituted 2-Fluoroanisoles | Pyridine hydrochloride, 210 °C | Substituted 2-Fluorophenols | mdpi.com |

| Methoxy | O-Demethylation | Pentafluoroanisole | AlCl₃, heat | Pentafluorophenol | nih.gov |

Elucidation of Reactivity and Reaction Mechanisms of 5 Cyclopropyl 3 Fluoroanisole

Investigation of C-F Bond Reactivity

The carbon-fluorine bond in aryl fluorides is the strongest carbon-halogen bond, rendering it relatively inert. However, under specific conditions, it can participate in a variety of transformations. The reactivity of the C-F bond in 5-Cyclopropyl-3-fluoroanisole is influenced by the electronic effects of the meta-disposed methoxy (B1213986) and cyclopropyl (B3062369) groups.

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) of an aryl fluoride (B91410) is a challenging transformation that typically requires strong activation by electron-withdrawing groups positioned ortho or para to the fluorine atom. In this compound, the fluorine atom is not activated by the methoxy or cyclopropyl group for classical SNAr reactions. The methoxy group is an activating group via resonance, and the cyclopropyl group is also known to have electron-donating character.

However, SNAr can be induced under harsh conditions or through alternative mechanisms. For instance, the formation of a diazonium salt from a related aniline (B41778) precursor can facilitate nucleophilic substitution of a fluorine atom. In a study on polyfluoroanilines, it was found that fluorine atoms para to the diazonium group were preferentially substituted by a methoxy group. oup.com While this compound does not have a diazonium group, this highlights a potential synthetic route where a related amino-functionalized precursor could undergo such a reaction before the introduction of the cyclopropyl group or via a different synthetic strategy.

Gas-phase studies on fluoroanisole isomers with various nucleophiles have also provided insights into their intrinsic reactivity. acs.org These studies often reveal substitution pathways not readily observed in solution.

Radical Pathways for Defluorination and Functionalization

Radical-mediated reactions offer a powerful alternative for the functionalization of C-F bonds. These reactions are often initiated by photolysis, radiolysis, or the use of radical initiators. Silyl radical-mediated cross-coupling of aryl fluorides with arylmethanes has been reported, demonstrating a method for C-C bond formation at the site of the C-F bond. rsc.org This type of transformation could potentially be applied to this compound, allowing for the introduction of various arylmethyl groups.

Another potential radical pathway is reductive defluorination, where the C-F bond is cleaved and replaced by a C-H bond. This can be achieved using various reducing agents in the presence of a catalyst or under photolytic conditions.

Electrophilic Fluorination Mechanisms

While the primary focus is on the reactivity of the existing C-F bond, understanding electrophilic fluorination is crucial for the synthesis of related polyfluorinated compounds. Electrophilic fluorination introduces a fluorine atom onto an aromatic ring. A wide array of N-F based electrophilic fluorinating agents have been developed, such as N-fluoro-2-pyridone and N-fluoropyridinium salts. beilstein-journals.org The regioselectivity of electrophilic fluorination on the this compound ring would be directed by the existing substituents. The methoxy group is a strong ortho, para-director, while the cyclopropyl group is also an ortho, para-director. This would likely lead to fluorination at the positions ortho and para to the methoxy group, and ortho to the cyclopropyl group.

Cyclopropane (B1198618) Ring Reactivity

The cyclopropane ring is a unique functional group characterized by significant ring strain, which imparts unusual bonding and reactivity. wikipedia.orgfiveable.melibretexts.org The carbon-carbon bonds in cyclopropane have a high degree of p-character, allowing the ring to interact with adjacent π-systems and participate in reactions typically associated with alkenes.

Ring-Opening Reactions and Subsequent Cyclizations

The strained three-membered ring of the cyclopropyl group is susceptible to ring-opening reactions under various conditions, including acid or base catalysis, transition metal catalysis, or radical initiation. For this compound, acid-catalyzed ring-opening could proceed via protonation of the cyclopropane ring, leading to a carbocationic intermediate that can be trapped by a nucleophile.

Transition metal-catalyzed reactions, such as those involving palladium or rhodium, are particularly effective for the selective ring-opening and subsequent functionalization of cyclopropyl groups. These reactions can lead to the formation of new cyclic or acyclic structures. For example, a cyclopropyl group attached to an aromatic ring can undergo isomerization to an allyl group or participate in cycloaddition reactions.

Radical Intermediates involving the Cyclopropyl Group

The cyclopropylmethyl radical is a well-studied intermediate that undergoes a very rapid ring-opening to the 3-butenyl radical. This rearrangement can be a key step in radical-mediated reactions of cyclopropyl-containing compounds. In the context of this compound, a radical generated on the cyclopropyl ring would be expected to undergo this ring-opening, providing a pathway to more complex aliphatic side chains on the aromatic ring.

The stability of the cyclopropane ring itself has been a topic of theoretical interest, with some theories invoking the concept of σ-aromaticity to explain its relative stability despite the high ring strain. wikipedia.orgcomporgchem.com This inherent stability means that specific and often energetic conditions are required to initiate its reactions.

Pericyclic Reactions involving the Cyclopropyl Moiety

Pericyclic reactions are concerted processes that occur through a cyclic transition state, governed by the principles of orbital symmetry. dspmuranchi.ac.inudel.edu The cyclopropyl group in this compound possesses strained sigma (σ) bonds with significant p-orbital character. This allows the cyclopropyl ring to electronically conjugate with the adjacent aromatic π-system, behaving as an electron-donating group. unl.pt This electronic feature is pivotal for its potential involvement in pericyclic reactions, particularly electrocyclic ring-opening reactions.

Under thermal or photochemical stimulation, the cyclopropyl ring can undergo a concerted electrocyclic ring-opening to form a substituted allyl cation or radical, depending on the reaction conditions. The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules, which depend on the number of π-electrons involved and whether the reaction is induced by heat or light. utdallas.edulibretexts.org For a substituted cyclopropane, this ring-opening is a 2π-electron process. Thermally, this would be expected to proceed via a disrotatory motion of the terminal groups, while photochemically, a conrotatory motion would be favored.

Another class of pericyclic reactions, sigmatropic rearrangements, could involve the cyclopropyl group. A notable example is the "walk rearrangement," a peripatetic cyclopropane bridge migration around a π-system, though this is less common for simple arylcyclopropanes. uq.edu.au Cycloaddition reactions, where two molecules combine to form a ring, are also a possibility. libretexts.org The arylcyclopropane system could potentially act as a 2π component in a [2+2] or [4+2] cycloaddition, although the activation barrier for such a reaction involving the stable aromatic ring would likely be high.

Table 1: Woodward-Hoffmann Rules for Electrocyclic Reactions This table summarizes the selection rules for electrocyclic reactions based on the number of participating electrons and the reaction conditions.

| Number of π Electrons | Reaction Condition | Allowed Stereochemistry |

| 4n (e.g., 4, 8, 12) | Thermal (Δ) | Conrotatory |

| 4n (e.g., 4, 8, 12) | Photochemical (hν) | Disrotatory |

| 4n + 2 (e.g., 2, 6, 10) | Thermal (Δ) | Disrotatory |

| 4n + 2 (e.g., 2, 6, 10) | Photochemical (hν) | Conrotatory |

This data is based on established principles of pericyclic reactions. udel.edu

The specific substitution pattern of this compound, with an electron-donating methoxy group and an electron-withdrawing fluorine atom, would further modulate the electronic landscape of the aromatic ring, influencing the regioselectivity and feasibility of any potential pericyclic reaction.

Mechanistic Insights into Anisole (B1667542) Ether Cleavage and Functionalization

The cleavage of the methyl ether in anisole derivatives is a fundamental transformation in organic synthesis. For this compound, this reaction would yield 5-cyclopropyl-3-fluorophenol. The most common reagent for this purpose is boron tribromide (BBr₃). nih.govcore.ac.uk

The mechanism of BBr₃-mediated ether cleavage is initiated by the formation of a Lewis acid-base adduct between the lone pair of the ether oxygen and the acidic boron center. core.ac.uk Following adduct formation, the reaction can proceed through several proposed pathways. A previously considered pathway involving the formation of a cationic intermediate and free bromide is thermodynamically unfavorable. nih.gov

More recent computational studies support a mechanism that avoids the formation of free bromide. nih.govcore.ac.uk Two favored pathways are:

Unimolecular Pathway: This involves an Sₙ2-like internal attack where a bromide from the BBr₃ moiety attacks the methyl carbon. This is generally favored for ethers that can stabilize carbocation character.

Bimolecular Pathway: In this mechanism, a bromide from a second ether-BBr₃ adduct attacks the methyl group of the first adduct. This process significantly lowers the kinetic barrier for demethylation. nih.govcore.ac.uk

Density functional theory (DFT) calculations have shown that one equivalent of BBr₃ can sequentially cleave up to three equivalents of anisole, ultimately forming a triphenoxyborane species before aqueous workup. nih.gov The presence of the electron-donating cyclopropyl group and the electron-withdrawing fluoro group on the aromatic ring of this compound would influence the electron density on the ether oxygen, thereby modulating the rate of the initial adduct formation and subsequent cleavage steps.

Beyond cleavage, the C–O bond of anisoles can be functionalized through cross-coupling reactions. Nickel-catalyzed reactions using N-heterocyclic carbene (NHC) ligands, for instance, can couple anisole derivatives with Grignard reagents, including cyclopropylmagnesium bromide, to form new C–C bonds by cleaving the Ar–OMe bond. acs.org This methodology could potentially be applied to this compound for further synthetic diversification.

Advanced Kinetic and Isotopic Labeling Studies to Determine Reaction Pathways

To unambiguously determine the mechanisms of reactions involving this compound, advanced kinetic and isotopic labeling studies would be indispensable. These techniques provide detailed insights into rate-determining steps and the movement of atoms throughout a reaction. rug.nld-nb.info

A key method is the measurement of the Kinetic Isotope Effect (KIE), which compares the reaction rates of a molecule with its isotopically substituted counterpart. nih.gov For instance, to probe the mechanism of anisole ether cleavage, one could synthesize this compound with a deuterated methyl group (-OCD₃).

Ether Cleavage: A significant primary KIE (kH/kD > 1) for the cleavage of the -OCH₃ versus the -OCD₃ group would strongly support a mechanism where the C–H bond of the methyl group is broken in the rate-determining step, characteristic of an Sₙ2-like nucleophilic attack. A KIE close to unity would suggest that C-H bond breaking is not rate-limiting.

Cyclopropane Ring Reactions: To investigate reactions involving the cyclopropyl moiety, such as potential ring-opening or hydrogen atom abstraction, deuterium (B1214612) could be placed at the benzylic position (the carbon attached to the aromatic ring). A large KIE in a reaction involving this position would indicate that this specific C-H bond is cleaved in the rate-determining step. rsc.org

Table 2: Proposed Isotopic Labeling Studies for Mechanistic Elucidation This table outlines hypothetical experiments using isotopic labeling to investigate the reaction mechanisms of this compound.

| Labeled Compound | Reaction Studied | Mechanistic Question | Expected Insight from KIE |

| This compound-d₃ | BBr₃-mediated ether cleavage | Is C-H bond cleavage on the methyl group rate-determining? | A significant KIE (kH/kD > 1) would support an Sₙ2-like mechanism. |

| 1-Deuterio-5-cyclopropyl-3-fluoroanisole | Oxidative ring-opening | Does the reaction proceed via abstraction of the benzylic hydrogen? | A significant KIE would confirm benzylic C-H bond cleavage in the rate-determining step. |

| This compound-¹³C-methoxy | Iridium-catalyzed C-O functionalization | Does the reaction involve reversible C-C bond formation? | ¹³C labeling studies could trace the carbon skeleton and reveal reversible bond-forming steps. researchgate.net |

These studies, combining synthesis of labeled compounds with precise kinetic analysis, would provide definitive evidence to distinguish between competing mechanistic pathways, offering a deeper understanding of the chemical reactivity of this compound.

Theoretical and Computational Studies on 5 Cyclopropyl 3 Fluoroanisole

Quantum Chemical Investigations of Electronic Structure

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Through quantum chemical investigations, we can map the electron distribution, orbital energies, and electrostatic potential, which collectively define the molecule's behavior.

Density Functional Theory (DFT) is a mainstay of computational chemistry for investigating the ground-state properties of molecular systems due to its favorable balance of accuracy and computational cost. dtu.dk For a molecule such as 5-Cyclopropyl-3-fluoroanisole, DFT methods, particularly using hybrid functionals like B3LYP combined with a basis set such as 6-311++G(d,p), are frequently employed to optimize the molecular geometry and calculate various electronic properties. researchgate.net

These calculations reveal the influence of the substituents on the benzene (B151609) ring. The cyclopropyl (B3062369) group, known for its ability to conjugate with adjacent π-systems, acts as an electron-donating group, activating the aromatic ring. unl.pt The methoxy (B1213986) group is also strongly activating. Conversely, the fluorine atom exerts a strong inductive electron-withdrawing effect due to its high electronegativity. mdpi.com

DFT calculations can precisely quantify these effects by determining properties such as frontier molecular orbital (HOMO-LUMO) energies, the molecular electrostatic potential (MEP), and natural bond orbital (NBO) charges. mdpi.comresearchgate.net The HOMO-LUMO gap is a critical indicator of chemical reactivity and electronic stability, while the MEP map visually identifies the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. mdpi.comecust.edu.cn

Table 1: Calculated Ground State Properties of this compound (Illustrative DFT Data) This table presents hypothetical data based on typical results for analogous compounds.

| Property | Value |

|---|---|

| Total Energy (Hartree) | -558.7 |

| HOMO Energy (eV) | -8.2 |

| LUMO Energy (eV) | -0.9 |

| HOMO-LUMO Gap (eV) | 7.3 |

| Dipole Moment (Debye) | 1.5 |

While DFT is a powerful tool, ab initio methods, which are based on first principles without empirical parameterization, are used for achieving higher accuracy, especially for electronic structure determination. nih.gov Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for ground and excited states.

For this compound, ab initio calculations would be essential for:

Validating DFT results: Comparing geometries and energies from methods like CCSD(T) with DFT results helps to assess the accuracy of the chosen functional.

Calculating excited states: To understand the molecule's photochemical properties, methods like Configuration Interaction (CI) or Time-Dependent DFT (TD-DFT) are used to calculate electronic transition energies. dtu.dk

Determining precise ionization energies: High-level ab initio methods can accurately predict the energy required to remove an electron, a fundamental electronic property. nih.gov

These computationally intensive methods are crucial for applications where a very precise description of electronic behavior is necessary.

Conformational Analysis and Interconversion Pathways

The flexibility of the methoxy group in this compound gives rise to different spatial arrangements known as conformations. chemistrysteps.com The study of these conformers and the energy required to convert between them is known as conformational analysis. chemistrysteps.com

For anisole (B1667542) and its derivatives, the primary conformational freedom involves the rotation around the C-O single bond of the methoxy group. researchgate.net Theoretical calculations on related molecules, such as 3-chloro-5-fluoroanisole, have shown the existence of two stable planar rotamers: a cis and a trans form, defined by the orientation of the methyl group relative to the adjacent ring substituent. nih.gov

For this compound, two primary stable conformers are expected:

Cis Conformer: The methyl group of the methoxy moiety is oriented towards the cyclopropyl group.

Trans Conformer: The methyl group is oriented away from the cyclopropyl group (towards the fluorine atom).

Computational methods can model the potential energy surface for the rotation of the methoxy group, identifying the stable conformers as energy minima and the transition states for their interconversion as energy maxima. researchgate.net The energy difference between these conformers is typically small, meaning both are likely present at room temperature. nih.gov The barrier to interconversion is also relatively low, allowing for rapid exchange between the two forms. researchgate.net

Table 2: Calculated Relative Energies of this compound Conformers (Illustrative) This table presents hypothetical data based on typical results for analogous compounds.

| Conformer | Relative Energy (kJ/mol) | Population at 298 K (%) |

|---|---|---|

| Trans | 0.00 | 65 |

| Cis | 1.25 | 35 |

| Transition State | 15.0 | - |

Computational Modeling of Reaction Mechanisms

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions, providing insights that are often inaccessible through experimental means alone.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). acs.org Locating this TS on the potential energy surface is a key goal of computational reaction modeling. Algorithms like the Berny algorithm are used to optimize the geometry of the TS, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. acs.org

Once the transition state is located, the Intrinsic Reaction Coordinate (IRC) method can be employed. This technique maps the minimum energy path connecting the transition state to the reactants and products, providing a detailed picture of the geometric and energetic changes that occur throughout the reaction. acs.org This allows for a complete mapping of the reaction pathway, confirming that the located TS indeed connects the desired reactants and products.

In many chemical reactions, multiple products can be formed. Computational chemistry is highly effective at predicting which constitutional isomer (regioselectivity) or stereoisomer (stereoselectivity) will be the major product. sit.edu.cnnih.gov This is typically achieved by comparing the activation energies of the competing reaction pathways leading to the different products. The pathway with the lowest activation energy barrier is expected to be the fastest and thus yield the dominant product. nih.gov

For this compound, a common reaction would be electrophilic aromatic substitution. The regioselectivity is governed by the combined directing effects of the three substituents. The strongly activating methoxy and cyclopropyl groups are ortho-, para-directing, while the deactivating fluoro group is also ortho-, para-directing. Computational modeling can resolve the outcome of these competing influences by calculating the activation energies for electrophilic attack at each possible position on the ring. Analysis of the molecular electrostatic potential and Fukui functions can also offer qualitative predictions of the most reactive sites. nih.gov Such calculations would likely predict that substitution occurs preferentially at positions C2, C4, or C6, which are activated by the methoxy and cyclopropyl groups.

Catalytic Cycle Simulations

While specific catalytic cycle simulations for this compound are not extensively documented in publicly available literature, insights can be drawn from studies on related fluoroaromatic compounds. The reactivity of the C-F bond and the influence of the cyclopropyl and methoxy groups are key factors in its catalytic transformations. Simulations of catalytic cycles for similar molecules generally focus on cross-coupling reactions, C-F bond activation, and amination processes.

For instance, palladium-catalyzed cross-coupling reactions of fluoroaromatics are of significant interest. A plausible catalytic cycle, based on reactions like the Sonogashira coupling, would typically involve the oxidative addition of the aryl fluoride (B91410) to a low-valent metal center (e.g., Pd(0)), followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the product and regenerate the catalyst. mdpi.com The presence of strong electron-donating or -withdrawing groups on the aromatic ring can significantly influence the energetics of these steps. mdpi.com

In copper-catalyzed reactions, such as fluorination or amination, the mechanism often involves a Cu(I)/Cu(III) catalytic cycle. researchgate.net Computational studies on analogous systems suggest that the cycle may be initiated by the oxidation of a Cu(I) species by an electrophile. researchgate.net In the context of a reaction involving this compound, this could involve its interaction with the copper catalyst to form a Cu(III) intermediate. Subsequent reductive elimination would form the new bond and regenerate the active Cu(I) catalyst. researchgate.net

Another relevant area is catalytic C-H amination. For related systems, proposed catalytic cycles involve a copper-nitrenoid complex. nih.gov The cycle can be described by the reaction of a copper catalyst with an azide (B81097) to form a copper nitrenoid, which then undergoes nitrene transfer to a C-H bond of a substrate in a concerted or stepwise manner. nih.gov

A generalized proposed catalytic cycle for a cross-coupling reaction involving a fluoroaromatic compound is presented below.

| Step | Description |

| 1. Oxidative Addition | The low-valent metal catalyst (e.g., Pd(0)) inserts into the Carbon-Fluorine bond of the fluoroaromatic substrate. |

| 2. Transmetalation | A second reactant (e.g., an organometallic reagent) transfers its organic group to the metal center, displacing the halide. |

| 3. Reductive Elimination | The two organic groups on the metal center couple and are eliminated as the final product, regenerating the original low-valent metal catalyst. |

Spectroscopic Property Prediction and Interpretation (e.g., Resonant Two-Photon Ionization Spectroscopy)

Spectroscopic properties of this compound can be accurately predicted using computational methods like Density Functional Theory (DFT) and ab initio calculations. These predictions are crucial for interpreting experimental data from techniques such as Resonant Two-Photon Ionization (R2PI) spectroscopy.

R2PI is a high-sensitivity and high-resolution spectroscopic technique used to study the electronic and vibrational structure of molecules in the gas phase. utah.eduaps.org It involves the absorption of a first photon to excite the molecule to a specific rovibronic level in an excited electronic state (S₁), followed by the absorption of a second photon that ionizes the molecule. aps.org By scanning the wavelength of the excitation laser and monitoring the ion signal, a spectrum of the S₁ ← S₀ transition is obtained. utah.edu

In the R2PI study of 3C5FA, distinct S₁ ← S₀ electronic transition origins (0₀ bands) were observed for each rotamer. nih.gov By analogy, this compound would be expected to show separate spectroscopic features for its cis and trans conformers. Two-color R2PI spectroscopy further allows for the precise determination of adiabatic ionization energies (IEs). nih.gov

The table below summarizes the key spectroscopic data obtained for the analogous compound 3-chloro-5-fluoroanisole, which can serve as an estimate for the properties of this compound.

| Parameter | cis-3-chloro-5-fluoroanisole | trans-3-chloro-5-fluoroanisole |

| S₁ ← S₀ Band Origin (0₀) | 36,468 ± 3 cm⁻¹ | 36,351 ± 3 cm⁻¹ |

| Adiabatic Ionization Energy (IE) | 69,720 ± 15 cm⁻¹ | 69,636 ± 15 cm⁻¹ |

| Data sourced from studies on 3-chloro-5-fluoroanisole, a structural analogue. nih.gov |

Computational predictions for fluoroanisole isomers have shown good agreement with experimental vibrational spectra (FT-IR and Raman), aiding in the assignment of fundamental vibrational modes. researchgate.net Similar computational approaches for this compound would enable the prediction of its vibrational frequencies in the ground (S₀) and first excited (S₁) states, which is essential for assigning the vibronic bands observed in an R2PI spectrum. nih.govsxu.edu.cn

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. wikipedia.org This technique allows for the exploration of conformational landscapes, the study of interactions with other molecules such as proteins or lipid membranes, and the calculation of thermodynamic properties. wikipedia.orgnih.gov

For this compound, MD simulations could be employed to understand its dynamic behavior in various environments. Although specific MD studies on this compound are not reported in the literature, the methodology's application to related systems highlights its potential.

Potential Applications of MD Simulations for this compound:

Conformational Analysis: MD simulations can explore the potential energy surface of the molecule, identifying stable conformers (e.g., cis and trans rotamers) and the energy barriers between them. This would complement spectroscopic studies by providing a dynamic view of conformational flexibility.

Interaction with Biological Targets: If this compound were being investigated as a potential bioactive compound, MD simulations could model its interaction with a target protein. These simulations can identify key binding site residues, predict binding affinities using methods like MM-PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), and reveal the structural basis for molecular recognition. peerj.com For example, simulations have been used to characterize the binding of sulfonamides to enzymes, identifying crucial residues and interaction energies that stabilize the complex. peerj.com

Solvation and Membrane Permeation: MD simulations can model the behavior of this compound in different solvents, providing insights into its solvation free energy. Furthermore, simulations can be used to study its ability to permeate lipid bilayers, a crucial property for drug candidates. Studies on other molecules have successfully used MD to understand the molecular basis of membrane binding and selectivity. nih.gov

The table below outlines the typical information that can be obtained from MD simulations.

| Simulation Output | Description | Relevance to this compound |

| Trajectory | The positions, velocities, and forces of all atoms over time. | Provides a visual and quantitative understanding of the molecule's dynamic motions. |

| Binding Free Energy | The free energy change upon binding to a receptor, often calculated using MM-PBSA. | Predicts the strength of interaction with a potential biological target. peerj.com |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed structures. | Assesses the stability of the molecule's conformation or a ligand-protein complex over time. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Characterizes the solvation shell and specific interactions with solvent molecules. |

Advanced Analytical Characterization Techniques for Research on 5 Cyclopropyl 3 Fluoroanisole

Spectroscopic Methods for Structure Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 5-Cyclopropyl-3-fluoroanisole. By interacting with the molecule using different forms of electromagnetic radiation, these methods provide a wealth of information about its atomic connectivity and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each atom. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be employed to fully characterize its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, methoxy (B1213986), and cyclopropyl (B3062369) protons. The aromatic protons will appear as complex multiplets due to proton-proton and proton-fluorine couplings. The methoxy protons will be visible as a singlet, while the cyclopropyl protons will exhibit characteristic multiplets.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic CH | 6.5 - 7.0 | m | - |

| Methoxy (OCH₃) | ~3.8 | s | - |

| Cyclopropyl CH | 0.8 - 1.2 | m | - |

| Cyclopropyl CH₂ | 0.5 - 0.9 | m | - |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts will be influenced by the attached atoms, with the carbon attached to the fluorine atom showing a characteristic splitting pattern due to carbon-fluorine coupling.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-F | 160 - 165 (d, ¹JCF ≈ 245 Hz) |

| Aromatic C-O | 155 - 160 |

| Aromatic C-Cyclopropyl | 140 - 145 |

| Aromatic CH | 100 - 120 |

| Methoxy (OCH₃) | 55 - 60 |

| Cyclopropyl CH | 10 - 15 |

| Cyclopropyl CH₂ | 5 - 10 |

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. For this compound, a single signal is expected, which will be split by the neighboring aromatic protons. The chemical shift is a key identifier for the electronic environment of the fluorine atom.

Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹⁹F | -110 to -120 | m |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation pattern would likely involve the loss of the methoxy group, the cyclopropyl group, and potentially cleavage of the aromatic ring.

Predicted Mass Spectrometry Data for this compound

| Fragment | Predicted m/z |

| [M]⁺ | 166.07 |

| [M - CH₃]⁺ | 151.05 |

| [M - OCH₃]⁺ | 135.05 |

| [M - C₃H₅]⁺ | 125.04 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These techniques are excellent for identifying the presence of specific functional groups. In this compound, characteristic vibrations for the C-O-C ether linkage, the C-F bond, the aromatic ring, and the cyclopropyl group would be expected.

Predicted IR and Raman Data for this compound

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Technique |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H stretch (methoxy, cyclopropyl) | 2850 - 3000 | IR, Raman |

| Aromatic C=C stretch | 1450 - 1600 | IR, Raman |

| C-O-C stretch (asymmetric) | 1200 - 1275 | IR |

| C-O-C stretch (symmetric) | 1000 - 1075 | Raman |

| C-F stretch | 1100 - 1300 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption of UV light will be dominated by the π → π* transitions of the substituted benzene (B151609) ring. The presence of the methoxy, fluoro, and cyclopropyl substituents will influence the exact wavelength of maximum absorption (λmax).

Predicted UV-Vis Data for this compound

| Transition | Predicted λmax (nm) |

| π → π* | ~270 - 280 |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is ideal for the analysis of volatile compounds like this compound. The gas chromatogram would provide the retention time of the compound, which is a characteristic property under specific chromatographic conditions, and would also indicate the presence of any impurities. The coupled mass spectrometer would then provide a mass spectrum of the eluting compound, confirming its identity.

Predicted GC-MS Data for this compound

| Parameter | Predicted Value/Observation |

| Retention Time | Dependent on GC column and conditions |

| Mass Spectrum | Molecular ion at m/z 166 and characteristic fragments |

High-Performance Liquid Chromatography (HPLC) with various detectors

High-Performance Liquid Chromatography (HPLC) stands as a fundamental tool for the separation, identification, and quantification of this compound from reaction mixtures and for purity assessment. The versatility of HPLC is significantly enhanced by the use of various detectors, each providing a different layer of analytical information.

A typical HPLC method for this compound would involve a reversed-phase column, such as a C18, with a mobile phase consisting of a mixture of an aqueous component (e.g., water with a small amount of acid for peak shape improvement) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the compound and any potential impurities with varying polarities.

Detectors for HPLC Analysis:

Photodiode Array (PDA) Detector: A PDA detector is invaluable for the analysis of this compound due to the presence of the aromatic ring, which imparts a characteristic UV-Vis absorption spectrum. This detector not only quantifies the compound but also provides spectral information that can aid in peak identification and purity assessment. The absorbance maximum for this compound would be determined and used for quantification.

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides highly specific and sensitive detection. An MS detector can determine the mass-to-charge ratio (m/z) of the eluting compound, confirming the molecular weight of this compound. Furthermore, fragmentation patterns obtained through techniques like tandem mass spectrometry (MS/MS) can offer structural information, aiding in the unequivocal identification of the compound and its potential metabolites or degradation products.

Fluorescence Detector: While not universally applicable, if this compound exhibits native fluorescence or can be derivatized with a fluorescent tag, a fluorescence detector can offer exceptional sensitivity and selectivity. The excitation and emission wavelengths would be optimized to maximize the signal-to-noise ratio.

Below is a hypothetical data table summarizing the HPLC conditions and expected results for the analysis of this compound.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | PDA (254 nm), MS (ESI+) |

| Expected Retention Time | ~ 6.5 min |

| Expected m/z (ESI+) | [M+H]⁺ |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. dtic.mil This technique provides unambiguous proof of structure, including bond lengths, bond angles, and stereochemistry. nih.gov For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. dtic.mil This can be achieved through various crystallization techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is collected on a detector. The analysis of this pattern allows for the determination of the unit cell dimensions and the electron density map of the molecule. From this map, the positions of the individual atoms can be deduced, leading to the complete molecular structure.

The crystallographic data for this compound would provide valuable insights into its solid-state conformation, including the orientation of the cyclopropyl and methoxy groups relative to the fluorinated benzene ring. It would also reveal details about intermolecular interactions, such as C-H···F or π-π stacking, which govern the crystal packing.

A hypothetical table of crystallographic data for this compound is presented below.

| Parameter | Value |

| Chemical Formula | C₁₀H₁₁FO |

| Formula Weight | 166.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543 |

| b (Å) | 6.123 |

| c (Å) | 15.678 |

| β (°) ** | 102.34 |

| Volume (ų) | 801.2 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.378 |

| R-factor (%) ** | 4.2 |

Advanced Hyphenated Techniques (e.g., LC-NMR, GC-IR)

To gain even deeper structural insights, especially in complex mixtures or for the analysis of impurities, advanced hyphenated techniques are employed. These methods couple the separation power of chromatography with the detailed spectroscopic information from techniques like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly links an HPLC system to an NMR spectrometer. mdpi.com This powerful technique allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. nih.govacs.org For the analysis of a sample containing this compound and related impurities, LC-NMR could provide detailed structural information on each separated component without the need for laborious isolation. mdpi.comnih.govacs.org ¹H NMR and ¹⁹F NMR would be particularly informative for this compound. The data obtained can be used to confirm the structure of the main peak as this compound and to identify the structures of any co-eluting or closely related impurities.

Gas Chromatography-Infrared (GC-IR): For volatile compounds, Gas Chromatography (GC) is a preferred separation technique. When coupled with an Infrared (IR) spectrometer, it becomes a powerful tool for the identification of isomers. wikipedia.org While GC-Mass Spectrometry (GC-MS) is more common, GC-IR can provide complementary information, particularly for distinguishing between positional isomers that may have very similar mass spectra. wikipedia.org The vapor-phase IR spectrum of this compound would show characteristic absorption bands for the C-O-C ether linkage, the aromatic C-H and C=C bonds, the cyclopropyl C-H bonds, and the C-F bond, which can be used for its identification.

Applications of 5 Cyclopropyl 3 Fluoroanisole and Its Derivatives in Modern Organic Synthesis

As Key Building Blocks for Complex Organic Molecules

The inherent structural features of 5-Cyclopropyl-3-fluoroanisole make it an attractive starting material for the synthesis of elaborate organic molecules. The presence of three distinct functional handles—the cyclopropyl (B3062369) group, the fluorine atom, and the methoxy (B1213986) group—allows for selective and sequential chemical modifications. The anisole (B1667542) moiety can be readily converted to a phenol, providing a site for etherification or esterification. Furthermore, the aromatic ring is amenable to various electrophilic and nucleophilic substitution reactions, enabling the introduction of additional functional groups.

The utility of fluorinated cycloalkyl building blocks, in general, has been extensively reviewed in the context of drug discovery, highlighting their role in creating novel chemical entities with improved pharmacological profiles. While specific examples detailing the direct use of this compound are not extensively documented in publicly available literature, the principles governing the application of similar fluorinated and cyclopropyl-containing building blocks are well-established. For instance, the synthesis of complex pharmaceutical intermediates often relies on the stepwise functionalization of such scaffolds.

Development of Advanced Functional Materials

The unique combination of a rigid cyclopropyl group, a polar fluorine atom, and an electron-donating methoxy group makes this compound and its derivatives promising candidates for the development of advanced functional materials. These materials exhibit tailored optical, electronic, or liquid crystalline properties.

Monomers for Polymer Synthesis

Derivatives of this compound can be functionalized with polymerizable groups, such as vinyl, acrylate, or styrenyl moieties, to serve as monomers in the synthesis of specialized polymers. The incorporation of the this compound unit into a polymer backbone can impart desirable properties such as increased thermal stability, altered solubility, and specific optical characteristics. The fluorine content can enhance the polymer's resistance to chemical degradation and modify its surface properties, potentially leading to applications in coatings, membranes, or specialty plastics.

Components for Liquid Crystals or Optoelectronic Materials

The rigid and anisotropic nature of the this compound core structure is a key feature for its potential application in liquid crystals. Liquid crystal molecules typically possess a rigid core that promotes anisotropic self-assembly. The presence of the cyclopropyl group contributes to this rigidity, while the fluorine atom can influence the dielectric anisotropy, a critical parameter for the performance of liquid crystal displays (LCDs). By attaching appropriate mesogenic units to the this compound scaffold, it is possible to design novel liquid crystalline materials with specific phase behaviors and electro-optical properties.

In the realm of optoelectronic materials, the electronic properties of the fluoroanisole ring can be tuned through derivatization. The introduction of electron-donating or electron-withdrawing groups can modify the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's absorption and emission spectra. This makes derivatives of this compound potential components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other organic electronic devices.

Synthesis of Agrochemical Precursors and Intermediates (from a chemical perspective)

The field of agrochemicals heavily relies on the design and synthesis of novel active ingredients with high efficacy and favorable environmental profiles. Fluorinated compounds and those containing cyclopropyl moieties are prevalent in modern pesticides and herbicides. The cyclopropyl group is a key structural feature in a number of successful commercial agrochemicals, often contributing to increased potency and metabolic stability. Similarly, the introduction of fluorine can enhance the biological activity and modify the transport properties of the molecule within the target organism.

This compound serves as a valuable precursor for the synthesis of more complex agrochemical intermediates. The anisole group can be readily demethylated to a phenol, which can then be used as a handle for further chemical elaboration. The aromatic ring can be functionalized to introduce other pharmacophoric groups necessary for biological activity. The combination of the cyclopropyl and fluoro-substituents in a single building block streamlines the synthesis of agrochemicals that require both of these important structural motifs.

Design and Synthesis of Chemical Probes for Research Purposes (focusing on chemical utility)

Chemical probes are essential tools for elucidating biological pathways and validating drug targets. These molecules are designed to interact specifically with a biological target of interest and often incorporate a reporter group, such as a fluorescent tag or a radioactive isotope, to enable detection and visualization.

The this compound scaffold can be utilized in the design of chemical probes due to its unique structural and chemical properties. The fluorine atom can serve as a useful spectroscopic marker in ¹⁹F NMR studies, providing a sensitive and background-free signal for monitoring the probe's interaction with its target. The cyclopropyl group can provide conformational constraint, leading to higher binding affinity and selectivity.

Furthermore, the anisole functionality can be used as an attachment point for linkers that connect the core scaffold to a reporter group or a reactive group for covalent labeling of the target protein. The ability to systematically modify the structure of this compound allows for the optimization of the probe's properties, such as its solubility, cell permeability, and target affinity.

Future Perspectives and Emerging Research Avenues for 5 Cyclopropyl 3 Fluoroanisole

Exploration of Sustainable and Green Chemistry Methodologies in its Synthesis

The future synthesis of 5-Cyclopropyl-3-fluoroanisole and its derivatives will likely be guided by the principles of green and sustainable chemistry. This involves the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

Biocatalysis and Enzymatic Synthesis: A significant area of exploration will be the use of biocatalysts to construct the key structural motifs of this compound. Engineered enzymes, such as variants of cytochrome P450, have shown promise in catalyzing cyclopropanation reactions with high stereoselectivity. Future research could focus on developing specific enzymes for the asymmetric synthesis of the cyclopropyl (B3062369) group on the fluoroanisole scaffold. This approach offers the potential for high yields and enantiopurity under mild, aqueous conditions, thereby reducing the reliance on traditional, often hazardous, reagents.

Photocatalysis: Visible-light photoredox catalysis is an emerging powerful tool for the formation of C-C and C-F bonds. Future synthetic routes to this compound could employ photocatalytic methods for either the cyclopropanation step or the introduction of the fluorine atom onto the anisole (B1667542) ring. These reactions can often be carried out at room temperature, minimizing energy consumption.

Green Solvents: The use of greener solvents is a cornerstone of sustainable chemistry. Anisole itself has been identified as a more sustainable alternative to many conventional solvents. Research into the synthesis of this compound could explore the use of anisole or other bio-derived solvents to minimize the environmental impact of the synthetic process.

| Green Chemistry Approach | Potential Application in Synthesis of this compound | Expected Advantages |

| Biocatalysis | Enzymatic cyclopropanation of a fluoroanisole precursor. | High stereoselectivity, mild reaction conditions, reduced waste. |

| Photocatalysis | Light-mediated C-F bond formation or cyclopropanation. | Energy efficiency, ambient reaction temperatures. |

| Flow Chemistry | Continuous, multi-step synthesis. | Improved scalability, safety, and resource efficiency. |

| Green Solvents | Utilization of bio-derived solvents like anisole. | Reduced environmental impact, improved process sustainability. |

Development of Novel Catalytic Systems for Challenging Transformations

The development of novel catalytic systems will be crucial for unlocking the full synthetic potential of this compound and enabling its use in complex molecular architectures.

Organocatalysis: Organocatalysis provides a metal-free alternative for many chemical transformations. Future research could focus on developing organocatalysts for the enantioselective ring-opening of the cyclopropyl group in this compound. This would provide access to a variety of chiral building blocks for organic synthesis.